molecular formula C16H17N3O2 B2895148 (3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(p-tolyl)methanone CAS No. 2034365-78-9

(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(p-tolyl)methanone

Cat. No. B2895148
CAS RN: 2034365-78-9
M. Wt: 283.331
InChI Key: ASZDKBVCBQIJHN-UHFFFAOYSA-N
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Description

(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(p-tolyl)methanone, also known as PPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPM is a small molecule that belongs to the class of pyrrolidinyl pyrimidines and has shown promising results in scientific research.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • A study on the disposition of a dipeptidyl peptidase IV inhibitor, closely related to the chemical structure , in rats, dogs, and humans revealed insights into its metabolism and excretion, highlighting its potential for treating type 2 diabetes (Sharma et al., 2012).

Organic Synthesis

  • Research on the synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions to sugar-derived enones provides valuable information on constructing complex organic structures, which could be applied to the synthesis of related compounds (Udry et al., 2014).

Crystal Structure Analysis

  • The crystal and molecular structure analysis of a compound with a similar pyridinyl methanone structure was conducted, providing detailed insights into its molecular arrangements and potential interactions (Lakshminarayana et al., 2009).

Potential Medical Applications

  • A study on the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, involves a compound with a pyrimidin-2-yl)amino structure, suggesting research directions for imaging agents and therapeutic targets in neurological diseases (Wang et al., 2017).

properties

IUPAC Name

(4-methylphenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12-3-5-13(6-4-12)15(20)19-10-7-14(11-19)21-16-17-8-2-9-18-16/h2-6,8-9,14H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZDKBVCBQIJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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